REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:8])=[N:6][CH:7]=1.O[CH:10]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:10]2[CH2:14][CH2:13][NH:12][CH2:11]2)=[N:6][CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
323.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)O
|
Name
|
|
Quantity
|
468 mg
|
Type
|
reactant
|
Smiles
|
OC1CN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
435.5 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
THF CH2Cl2
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resin was then removed by filtration
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by RP-HPLC (10-40% CH3CN)
|
Type
|
ADDITION
|
Details
|
The pure material was treated with 95% TFA/5% H2O, 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The TFA phase was then evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |